4-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10-6-13(20-9-10)14(18)16-11-7-15-17(8-11)12-2-4-19-5-3-12/h6-9,12H,2-5H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVGRHRKPRDFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CN(N=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the tetrahydropyran moiety: This step involves the reaction of the pyrazole derivative with a tetrahydropyran-containing reagent.
Formation of the thiophene ring: This can be synthesized through a variety of methods, including the Gewald reaction.
Coupling reactions: The final step involves coupling the thiophene ring with the pyrazole-tetrahydropyran intermediate under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The compound’s thiophene-carboxamide core distinguishes it from structurally related derivatives. For instance, 1,3,4-thiadiazole derivatives (e.g., those synthesized in ) replace the thiophene with a thiadiazole ring. Thiadiazoles exhibit enhanced electron-withdrawing properties and rigidity, which can influence binding affinity and metabolic stability. However, the thiophene in the target compound may offer superior π-π stacking interactions in biological systems .
Table 1: Core Heterocycle Comparison
Substituent Effects
The oxane substituent on the pyrazole ring is a critical feature. In contrast, nitrophenyl-substituted pyrazoles (e.g., ) introduce strong electron-withdrawing nitro groups, which can enhance reactivity but reduce solubility.
Crystallographic and Computational Insights
Crystallographic refinement using SHELXL () is critical for elucidating the target compound’s geometry. Key comparisons include:
- Bond Lengths/Angles : Thiophene C–S bonds (~1.71 Å) vs. thiadiazole N–S bonds (~1.64 Å) influence ring planarity and intermolecular interactions.
- Conformational Flexibility : The oxane substituent may adopt chair or boat conformations, affecting molecular packing and solubility .
Biological Activity
4-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C12H14N4O2S
- IUPAC Name : this compound
- CAS Number : Not specified in the search results but can be derived from related compounds.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. The structure activity relationship (SAR) suggests that the presence of specific functional groups enhances cytotoxicity against various cancer cell lines.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Cancer Cell Line 1 |
| Compound B | 1.98 ± 1.22 | Cancer Cell Line 2 |
The presence of the thiophene moiety in this compound may contribute to its antitumor effects by interacting with cellular pathways involved in apoptosis and cell cycle regulation.
Anticonvulsant Activity
Compounds structurally related to pyrazoles have been evaluated for anticonvulsant properties. For example, a series of pyrazole derivatives showed significant activity in animal models, suggesting that modifications to the pyrazole ring can enhance anticonvulsant efficacy.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways.
- Modulation of Protein Interactions : The compound may interact with proteins involved in cell signaling and regulation, potentially leading to altered cellular responses.
Study on Anticancer Properties
A study published in Bioorganic & Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer activity against various human cancer cell lines. The study highlighted the importance of substituents on the pyrazole ring and their influence on cytotoxicity. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups.
Anticonvulsant Screening
Another investigation focused on the anticonvulsant potential of pyrazole-based compounds using the maximal electroshock seizure (MES) model in rodents. The results indicated that certain derivatives significantly reduced seizure duration and frequency, suggesting a promising therapeutic avenue for epilepsy treatment.
Q & A
Q. What are the established synthetic routes for 4-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the pyrazole intermediate via nucleophilic substitution, e.g., reacting 4-chloropyrimidine with 1H-pyrazole in the presence of a base like K₂CO₃ .
- Step 2 : Coupling the pyrazole intermediate with 4-methylthiophene-2-carboxamide using amide bond-forming reagents (e.g., EDC/HOBt) under inert conditions .
- Step 3 : Introduction of the oxane (tetrahydropyran) moiety via alkylation or hydrogenation of dihydropyran derivatives . Purification is achieved through recrystallization (ethanol/DMF) or chromatography (HPLC) .
Q. Which analytical techniques are critical for structural characterization?
Key methods include:
- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement .
- NMR spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., pyrazole C-H at δ 7.8–8.2 ppm, thiophene protons at δ 6.5–7.0 ppm) .
- IR spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and thiophene C-S bonds (~680 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 335.4) .
Q. What in vitro assays evaluate its biological activity?
Standard assays include:
- Anticancer activity : MTT assays on cancer cell lines (e.g., breast MCF-7, lung A549) to determine IC₅₀ values .
- Apoptosis markers : Caspase-3/7 activation assays via fluorometric detection .
- Kinase inhibition : Tyrosine kinase inhibition assays using ATP-competitive binding protocols .
Advanced Research Questions
Q. How can discrepancies in reported IC₅₀ values across studies be resolved?
Contradictions often arise from:
- Cell line variability : Use standardized cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin) .
- Assay conditions : Optimize incubation time (48–72 hr), serum concentration (10% FBS), and DMSO solvent controls (<0.1%) .
- Data normalization : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .
Q. What computational strategies predict target binding modes?
- Molecular docking : Use AutoDock Vina or GOLD to model interactions with kinase domains (e.g., EGFR, VEGFR). Focus on hydrogen bonding with pyrazole N1 and hydrophobic interactions with the oxane ring .
- MD simulations : Assess binding stability (100 ns trajectories) in explicit solvent (TIP3P water) using AMBER or GROMACS .
- QSAR models : Corporate substituent effects (e.g., oxane lipophilicity) to predict activity trends .
Q. How can pharmacokinetic limitations (e.g., rapid clearance) be addressed?
Strategies include:
- Structural optimization : Introduce PEGylated groups or methylene spacers to enhance solubility .
- Prodrug design : Mask the carboxamide as an ester or Schiff base for delayed hydrolysis in vivo .
- Formulation studies : Use nanocarriers (liposomes, PLGA nanoparticles) to improve bioavailability .
Q. What experimental approaches resolve low yields in amide coupling steps?
Troubleshooting methods:
- Reagent selection : Replace EDC with DCC or HATU for sterically hindered substrates .
- Solvent optimization : Switch from DMF to DCM/THF mixtures to reduce side reactions .
- Temperature control : Perform reactions at 0–4°C to minimize racemization .
Q. How is the stereochemistry of the oxane substituent confirmed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
